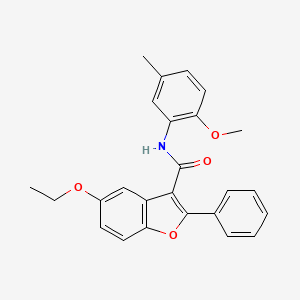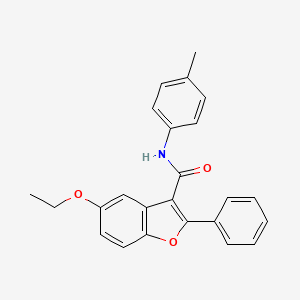
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide (BMBC) is an organic compound with a variety of applications in scientific research. It is a valuable chemical reagent in the synthesis of other compounds, and it has been studied for its potential to act as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide has been studied for its potential to act as a therapeutic agent, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used in the development of targeted drug delivery systems. It has also been used in the synthesis of other compounds, such as those used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth, such as cyclin-dependent kinases and transcription factors. It is also thought to interfere with the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the growth of cancer cells in vitro, and it has been used in the development of targeted drug delivery systems. It has also been shown to have anti-inflammatory and antioxidant properties, and it has been suggested that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to act as a therapeutic agent. However, there are some limitations to its use, such as its potential toxicity and the need for careful control of reaction conditions in order to obtain a high yield.
Direcciones Futuras
Future research on 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies should be conducted to determine its potential applications in the treatment of various diseases. Other potential future directions include the development of novel synthetic methods for the synthesis of this compound, as well as the exploration of its potential to be used as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of benzyl bromide with 2-methylbenzofuran in the presence of a base, followed by the reaction of the resulting benzyloxy-2-methylbenzofuran with 2-methylbenzoyl chloride in the presence of a base. The product is then purified by recrystallization. This method is simple and efficient, but it requires careful control of the reaction conditions in order to obtain a high yield.
Propiedades
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-16-8-6-7-11-21(16)25-24(26)23-17(2)28-22-13-12-19(14-20(22)23)27-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASSXIRIDJSWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B6525102.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)
![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)
![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525124.png)






